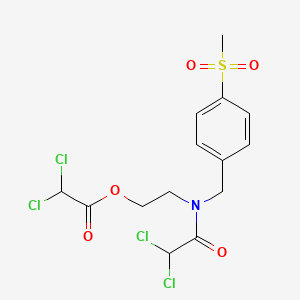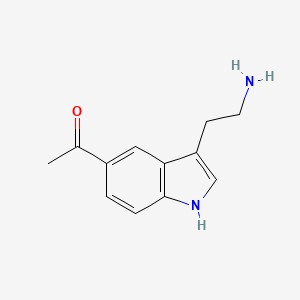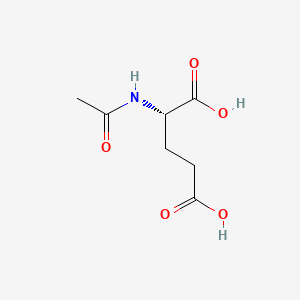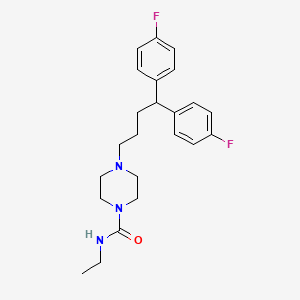
Amperozide
Übersicht
Beschreibung
Amperozide is a diphenylbutylpiperazine atypical antipsychotic which antagonizes 5-HT2A receptors. It inhibits dopamine release and alters the firing of dopaminergic neurons. Investigations regarding the use of the agent revolved primarily around its capability for treating schizophrenia in humans even though the drug was ultimately never clinically adopted for this indication. Alternatively, amperozide's main use lies in veterinary medicine, where it is typically employed to minimize aggression and stress in intensively farmed pigs.
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethyl-1-piperazinecarboxamide is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Neurochemical Effects
Amperozide has been noted for its influence on neurochemical pathways. Specifically, it significantly increases plasma levels of oxytocin in rats, an effect that peaks around 30 minutes after administration and returns to baseline within 120 minutes. This increase in oxytocin levels was observed regardless of the gender of the rats or their feeding status. Notably, the rise in oxytocin was also found in cerebrospinal fluid, indicating a potential central mechanism of action. The study posits a possible role of oxytocin in the behavioral effects of amperozide, which remains an area for further exploration (Uvnäs-Moberg, Alster, & Svensson, 2005).
Behavioral Effects
Amperozide also exerts notable effects on behavior. In one study, it was shown to promote social interactions in rats, notably reducing craving for substances like cocaine and alcohol without producing adverse side effects. The compound elicited a place preference in rats at certain doses, indicating that it may have an appetitive nature. This characteristic warrants further research, especially in understanding the abuse potential of amperozide (Rademacher, Anders, Riley, Nesbitt, & Steinpreis, 2000). Moreover, amperozide has been compared with paroxetine in its ability to promote social cohesion in male rats, demonstrating a more potent effect in increasing the time these animals spent in contact. The results suggest potential utility for amperozide in treating conditions like social anxiety disorder, particularly for patients who experience adverse side effects from other treatments like paroxetine (Rademacher, Anderson, & Steinpreis, 2002).
Role in Dopamine System Modulation
Further research highlights amperozide's modulatory role in the forebrain dopamine system, implicating it in the regulation of behaviors associated with motivation and motor coordination. Both the antagonistic action of amperozide on 5-HT2/D2 receptors and the blockade of the dopamine transporter are considered crucial for its modulatory role. Interestingly, amperozide was found to increase extracellular dopamine release in specific brain regions, in both intact rats and those with serotonin depletion, pointing to a complex interaction between the serotonergic and dopaminergic systems (Chang, Chuang, Chen, & Tung, 2008).
Eigenschaften
CAS-Nummer |
75558-90-6 |
|---|---|
Produktname |
Amperozide |
Molekularformel |
C23H29F2N3O |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29) |
InChI-Schlüssel |
NNAIYOXJNVGUOM-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
75558-90-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
75529-73-6 (hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amperozide; FG 5606; Amperozida; Amperozidum |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



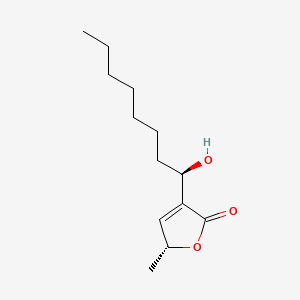
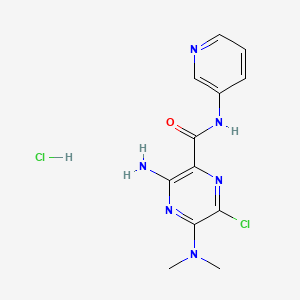

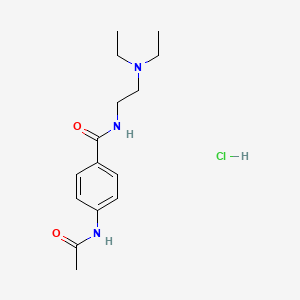



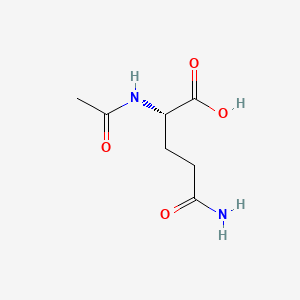
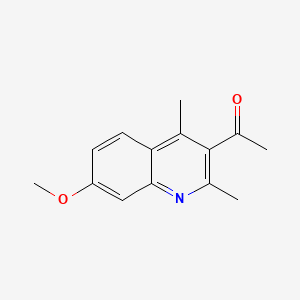
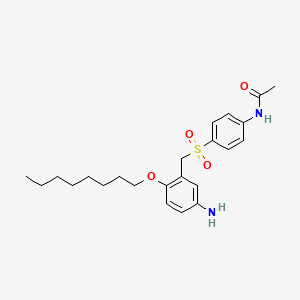
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
